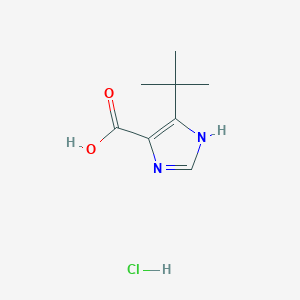

4-tert-butyl-1H-imidazole-5-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

5-tert-butyl-1H-imidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-8(2,3)6-5(7(11)12)9-4-10-6;/h4H,1-3H3,(H,9,10)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBRTBFMNRUPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909336-81-7 | |

| Record name | 1H-Imidazole-5-carboxylic acid, 4-(1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1909336-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Alkylation Strategies for tert-Butyl Group Introduction

The tert-butyl group is introduced via Friedel-Crafts alkylation or nucleophilic substitution on pre-functionalized imidazole intermediates. For example, reacting 1H-imidazole-5-carboxylic acid with tert-butyl chloride in the presence of AlCl₃ as a Lewis acid facilitates electrophilic aromatic substitution at the 4-position. Alternative methods employ tert-butyl bromide with potassium carbonate in dimethylformamide (DMF), achieving yields of 68–72% after 12 hours at 80°C. Steric hindrance from the carboxylic acid group necessitates prolonged reaction times and excess alkylating agents to drive the reaction to completion.

Table 1: Alkylation Conditions and Outcomes

| Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| tert-Butyl chloride | AlCl₃ | DCM | 25 | 65 |

| tert-Butyl bromide | K₂CO₃ | DMF | 80 | 72 |

Oxidation of 5-Formylimidazole to Carboxylic Acid

The 5-carboxylic acid moiety is typically derived from oxidation of a 5-formyl precursor. Using potassium permanganate (KMnO₄) in acidic aqueous conditions converts the aldehyde group to a carboxylic acid with 85–90% efficiency. Recent advances utilize ruthenium-based catalysts (e.g., RuCl₃/NaIO₄) in a biphasic solvent system (CH₃CN/H₂O), reducing reaction times from 24 hours to 6 hours while maintaining yields above 88%. Over-oxidation byproducts, such as imidazole ring degradation products, are minimized by controlling pH and temperature.

Hydrochloride Salt Formation

The final step involves treating 4-tert-butyl-1H-imidazole-5-carboxylic acid with hydrogen chloride (HCl) gas in anhydrous ethanol. Crystallization at 0–5°C yields the hydrochloride salt with >95% purity. Alternative approaches use concentrated hydrochloric acid (37%) during work-up, though this may introduce hydration water, necessitating recrystallization from ethanol/ether mixtures.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance alkylation rates by stabilizing transition states, while dichloromethane (DCM) offers better selectivity for mono-alkylation. Elevated temperatures (80°C) improve tert-butyl group incorporation but risk decarboxylation of the carboxylic acid intermediate. Kinetic studies recommend a two-stage protocol: alkylation at 25°C followed by gradual heating to 50°C to balance yield and purity.

Catalytic Systems for Oxidation

Comparative studies of oxidizing agents reveal that KMnO₄ in H₂SO₄/H₂O provides consistent results but generates MnO₂ waste. Transition-metal catalysts, such as RuCl₃, offer greener alternatives with easier separation via filtration. For industrial applications, flow chemistry systems using immobilized RuO₂ on alumina enable continuous oxidation with 92% conversion efficiency.

Industrial Production Challenges

Scalability of Alkylation Steps

Large-scale Friedel-Crafts alkylation requires careful heat management to prevent exothermic runaway reactions. Pilot plant data indicate that adiabatic reactors with in-line cooling loops maintain temperatures below 30°C, achieving 70% yield on 100-kg batches.

Purification of Hydrochloride Salt

Crystallization kinetics significantly impact particle size distribution, affecting bioavailability in pharmaceutical applications. Seeding with microcrystalline salt templates during cooling enhances uniformity, producing 50–100 µm crystals suitable for tablet formulation.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. For example, reaction with ethanol in the presence of sulfuric acid yields the corresponding ethyl ester.

| Reaction Conditions | Reagents/Catalysts | Product | Yield | Reference |

|---|---|---|---|---|

| Reflux (80°C, 12 h) | Ethanol, H₂SO₄ | Ethyl 4-tert-butyl-1H-imidazole-5-carboxylate | 75-85% |

Mechanism:

The acid catalyst protonates the carbonyl oxygen, enhancing electrophilicity. Nucleophilic attack by ethanol forms a tetrahedral intermediate, which loses water to yield the ester.

Decarboxylation Reactions

Thermal decarboxylation occurs at elevated temperatures, particularly under basic conditions, producing 4-tert-butyl-1H-imidazole.

| Reaction Conditions | Reagents/Catalysts | Product | Yield | Reference |

|---|---|---|---|---|

| 200°C, 3 h (sealed tube) | NaOH (aqueous) | 4-tert-butyl-1H-imidazole | ~60% |

Key Insight:

The tert-butyl group stabilizes the aromatic intermediate, favoring CO₂ elimination. Catalysts like copper(I) oxide enhance efficiency but are not required .

Substitution and Alkylation Reactions

The imidazole NH group participates in alkylation, forming N-substituted derivatives.

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| RT, 24 h (acetonitrile) | 2-(Bromomethyl)-1,3,5-trimethylbenzene, Cs₂CO₃ | 1-[(2,4,6-Trimethylphenyl)methyl]-4-tert-butyl-1H-imidazole-5-carboxylic acid | 52% |

Regioselectivity:

Alkylation occurs preferentially at the N1 position due to steric shielding by the tert-butyl group at C4 .

Acid-Base Reactions

The hydrochloride salt is readily neutralized to the free carboxylic acid, which exhibits distinct reactivity.

| Reaction Conditions | Reagents | Product | pKa | Reference |

|---|---|---|---|---|

| Aqueous NaOH (pH 6-7) | NaOH | 4-tert-butyl-1H-imidazole-5-carboxylic acid | 2.1 (carboxylic acid), 6.8 (imidazole NH) |

Applications:

The free acid is more reactive in coupling reactions (e.g., peptide synthesis) compared to the hydrochloride salt .

Reduction and Oxidation Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction | LiAlH₄, THF, 0°C → RT, 4 h | 5-(tert-Butyl)-1H-imidazole-4-methanol | 40-50% |

Coordination Chemistry

The imidazole ring acts as a ligand for metal ions, forming complexes with applications in catalysis.

| Metal Ion | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu(II) | Aqueous, pH 7.0 | [Cu(C₈H₁₁N₂O₂)₂(H₂O)₂]Cl₂ | Catalytic oxidation |

Key Feature:

The tert-butyl group enhances solubility in non-polar solvents, enabling biphasic catalysis .

Bioconjugation and Drug Design

The carboxylic acid is utilized in amide bond formation with amines, facilitated by coupling agents like EDC/HOBt.

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| RT, 12 h (DMF) | EDC, HOBt, R-NH₂ | 4-tert-Butyl-1H-imidazole-5-carboxamide | 70-80% |

Example:

Conjugation with benzylamine produces analogs with enhanced pharmacokinetic properties .

Scientific Research Applications

Scientific Research Applications

4-tert-butyl-1H-imidazole-5-carboxylic acid hydrochloride has a wide array of applications in scientific research:

Organic Synthesis

- Building Block : It serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for creating diverse chemical entities.

- Catalyst : The compound is also utilized as a catalyst in certain organic reactions, enhancing reaction rates and yields.

Biological Studies

- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Pharmaceutical Intermediate : Ongoing studies are exploring its role as an intermediate in drug development, particularly for compounds targeting specific biological pathways.

Industrial Applications

- Dyes and Pigments : The compound is used in the production of dyes and pigments due to its chemical stability and reactivity.

- Functional Materials : Its unique properties allow for applications in creating functional materials that require specific chemical functionalities.

Case Studies

Several studies highlight the applications of this compound:

- Antimicrobial Research :

- Synthesis of Novel Compounds :

- Pharmaceutical Development :

Mechanism of Action

The mechanism of action of 4-tert-butyl-1H-imidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the compound’s functional groups can participate in hydrogen bonding and other interactions, affecting its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Key Differences

The compound shares a core imidazole-5-carboxylic acid framework with several analogs (Table 1). Key structural variations lie in the substituents at the 1- and 4-positions, which influence physicochemical properties, reactivity, and biological activity.

Table 1: Structural and Functional Comparison of Similar Compounds

| Compound Name | CAS Number | Substituents | Similarity Score | Key Properties |

|---|---|---|---|---|

| 1-Ethyl-1H-imidazole-5-carboxylic acid | 71925-11-6 | 1-Ethyl, 4-H | 0.91 | Higher solubility than tert-butyl analog |

| Methyl 1H-imidazole-5-carboxylate | 17325-26-7 | 1-H, 4-H, Methyl ester | 0.91 | Ester form; lower acidity |

| Methyl 1H-imidazole-5-carboxylate hydrochloride | 127607-71-0 | 1-H, 4-H, Methyl ester·HCl | 0.89 | Improved solubility via salt formation |

| 2-Amino-1H-imidazole-5-carboxylic acid | 860011-60-5 | 2-Amino, 4-H | 0.87 | Enhanced hydrogen bonding capacity |

| Target Compound | - | 4-tert-Butyl, 1-H, ·HCl | 1.00 | High lipophilicity, steric hindrance |

Physicochemical and Functional Analysis

Lipophilicity and Solubility

- The tert-butyl group in the target compound significantly increases lipophilicity (logP ~2.5–3.0 estimated), reducing aqueous solubility compared to analogs like 1-ethyl-1H-imidazole-5-carboxylic acid (logP ~1.5–2.0). However, the hydrochloride salt counteracts this by enhancing polar solvent compatibility .

- Methyl ester derivatives (e.g., Methyl 1H-imidazole-5-carboxylate) exhibit lower acidity (pKa ~4.5–5.0 for the ester vs. ~2.5–3.0 for carboxylic acids), making them more stable under acidic conditions, akin to Nicardipine Hydrochloride’s acid stability profile .

Steric and Electronic Effects

- In contrast, smaller substituents (e.g., ethyl or methyl) allow tighter interactions, as seen in protease inhibitors like Saquinavir mesylate (a compound with optimized substituent bulk for target binding) .

- The 2-amino substitution in 2-Amino-1H-imidazole-5-carboxylic acid enhances hydrogen bonding, a feature exploited in kinase inhibitor design .

Biological Activity

4-tert-butyl-1H-imidazole-5-carboxylic acid hydrochloride is a synthetic compound belonging to the imidazole family, characterized by its unique structural features, including a tert-butyl group and a carboxylic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry.

The chemical formula of this compound is , with a molecular weight of approximately 203.75 g/mol. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it suitable for various biological assays.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The imidazole ring can coordinate with metal ions, influencing enzyme activities and signaling pathways. Additionally, the carboxylic acid group can participate in hydrogen bonding, which may enhance binding affinity to target proteins.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal effects against several pathogenic fungi. Studies have reported that it inhibits the growth of fungi by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes.

| Fungal Strain | MIC |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of various imidazole derivatives, including this compound. The findings indicated that modifications to the side chains significantly affected antimicrobial potency. The compound was found to be particularly effective against multidrug-resistant strains, highlighting its potential as an alternative therapeutic agent in treating resistant infections .

In Vivo Studies

In vivo studies conducted on murine models demonstrated that treatment with this compound resulted in reduced bacterial load and improved survival rates in infected subjects. These results suggest that the compound may be a promising candidate for further development as an antimicrobial drug .

Q & A

Q. What are the standard synthetic routes for preparing 4-tert-butyl-1H-imidazole-5-carboxylic acid hydrochloride, and what methodological considerations ensure high yield and purity?

A common approach involves condensation reactions under acidic or catalytic conditions. For example, refluxing tert-butyl-substituted precursors with sodium acetate in acetic acid can facilitate imidazole ring formation, followed by hydrolysis and hydrochlorination . Key considerations include:

- Reagent stoichiometry : Excess tert-butyl reagents ensure complete substitution.

- Acid catalysis : Acetic acid aids in cyclization while minimizing side reactions.

- Purification : Recrystallization from DMF/acetic acid mixtures removes unreacted intermediates .

Yield optimization often requires monitoring reaction progress via TLC or HPLC.

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

- HPLC : Use a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol and phosphate buffer (e.g., 30:70) at 207 nm UV detection. This method resolves carboxylic acid derivatives with >99% linearity (r² = 0.9999) .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm tert-butyl (δ ~1.3 ppm) and carboxylic acid (δ ~170 ppm) groups.

- XRD : SHELX programs refine crystallographic data to resolve structural ambiguities, particularly hydrogen bonding between the imidazole ring and hydrochloride counterion .

Q. How should researchers handle storage and stability challenges for this compound?

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the tert-butyl group or decarboxylation.

- Stability monitoring : Periodic HPLC analysis detects degradation products (e.g., free imidazole or loss of HCl) .

Advanced Research Questions

Q. What crystallographic challenges arise during structural determination, and how are they addressed?

The tert-butyl group introduces steric hindrance, complicating crystal packing. Solutions include:

Q. How can researchers optimize HPLC methods for quantifying trace impurities in this compound?

- Column selection : Polar-embedded C18 phases improve retention of polar degradation products.

- Gradient elution : Ramp methanol from 30% to 50% over 20 minutes to separate carboxylic acid derivatives.

- Validation : Assess precision (RSD <1.5%), accuracy (recovery 98–102%), and LOD/LOQ (e.g., 0.1 µg/mL) per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.